![molecular formula C11H12ClNO3S B1292477 2-(Acetylamino)-3-[(4-chlorophenyl)sulfanyl]-propanoic acid CAS No. 21056-72-4](/img/structure/B1292477.png)

2-(Acetylamino)-3-[(4-chlorophenyl)sulfanyl]-propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-(Acetylamino)-3-[(4-chlorophenyl)sulfanyl]-propanoic acid" is a chemical entity that appears to be related to various research areas, including medicinal chemistry and enzyme inhibition. While the exact compound is not directly mentioned in the provided papers, there are related compounds that offer insight into the potential characteristics and applications of this molecule. For instance, compounds with similar structures have been synthesized and evaluated for their biological activities, such as cytotoxic effects against cancer cell lines and as inhibitors of glutathione reductase, an enzyme involved in cellular antioxidant processes .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including the use of malononitrile, CS2, and chloroacetone, as well as cyclization reactions to form the desired molecular structures . Another synthesis approach for a related compound includes the one-pot reaction of lithiated propargylamines with isothiocyanates, followed by treatment with alkyl 2-bromoacetates . These methods suggest that the synthesis of "2-(Acetylamino)-3-[(4-chlorophenyl)sulfanyl]-propanoic acid" could potentially involve similar reagents and reaction conditions, tailored to introduce the appropriate functional groups and achieve the desired molecular scaffold.

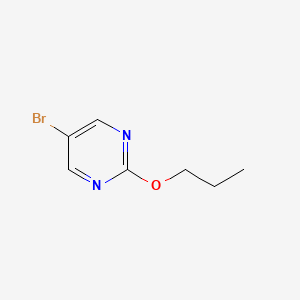

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as FT-IR, NMR, mass spectrometry, and X-ray crystallography . These studies provide detailed information on the geometry and stereochemistry of the molecules. For example, the molecular structure of a thiophene-containing compound was optimized and confirmed by X-ray crystallography, revealing intramolecular interactions that stabilize the molecule's geometry . Such analyses are crucial for understanding the three-dimensional arrangement of atoms within the compound, which can influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of related compounds can be inferred from their functional groups and molecular structure. For instance, the presence of acetyl and amino groups suggests potential for further chemical modifications and participation in various chemical reactions, such as acylation, amidation, or nucleophilic substitution . Additionally, the presence of a sulfanyl group adjacent to a carboxylic acid could influence the compound's reactivity, possibly through intramolecular interactions or by serving as a site for chemical transformations.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "2-(Acetylamino)-3-[(4-chlorophenyl)sulfanyl]-propanoic acid" are not directly provided, related compounds have been described in terms of their solubility, stability, and spectroscopic properties . For example, a derivative of danshensu was synthesized to improve its chemical stability and liposolubility . The solubility of a compound in organic and aqueous solutions can be an important factor in its application as a pharmaceutical agent or in chemical reactions . Spectroscopic properties, such as those obtained from FT-IR, NMR, and mass spectrometry, provide valuable information for the identification and characterization of the compound.

特性

IUPAC Name |

2-acetamido-3-(4-chlorophenyl)sulfanylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3S/c1-7(14)13-10(11(15)16)6-17-9-4-2-8(12)3-5-9/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYIHHVVSWNGRAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSC1=CC=C(C=C1)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70633960 |

Source

|

| Record name | N-Acetyl-S-(4-chlorophenyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70633960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Acetylamino)-3-[(4-chlorophenyl)sulfanyl]-propanoic acid | |

CAS RN |

21056-72-4 |

Source

|

| Record name | N-Acetyl-S-(4-chlorophenyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70633960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。